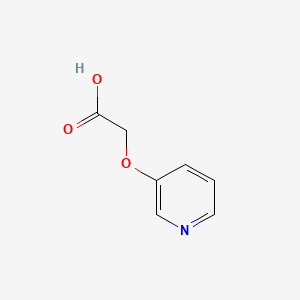

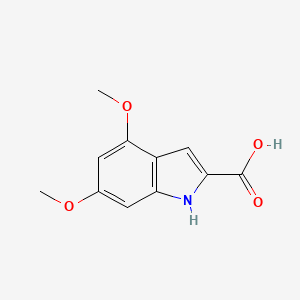

(Pyridin-3-yloxy)-acetic acid

Descripción general

Descripción

“(Pyridin-3-yloxy)-acetic acid” is a chemical compound that is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated . It is also known as 3-(3-Pyridyl)propionic acid with the empirical formula C8H9NO2 .

Synthesis Analysis

The synthesis of “this compound” involves various methods. For instance, five novel isostructural two-dimensional lanthanide complexes [Ln2 (μ3-L)2 (μ4-L) (H2O)3]n·nH2O, (Ln = Eu (1), Gd (2), Tb (3), Dy (4), Ho (5); H2L = 5-(pyridin-3-yloxy)isophthalic acid) have been hydrothermally synthesized .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various elements. For instance, the co-crystallization structure (PDB code 3C4F) was investigated to understand interactions between 1 and FGFR1 kinase domain .Chemical Reactions Analysis

The chemical reactions of “this compound” are diverse and involve various processes. For example, five novel isostructural two-dimensional lanthanide complexes [Ln2 (μ3-L)2 (μ4-L) (H2O)3]n·nH2O, (Ln = Eu (1), Gd (2), Tb (3), Dy (4), Ho (5); H2L = 5-(pyridin-3-yloxy)isophthalic acid) have been hydrothermally synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are unique. For instance, complexes 1–5 crystallize in the monoclinic space group P21/c and display a 2D layered structure. They have good thermal stability, and the skeleton structure can be maintained up to 500 °C .Aplicaciones Científicas De Investigación

Anticancer Activity

The fused pyridine structure, which is a feature of (Pyridin-3-yloxy)-acetic acid, is frequently used in medicinal chemistry for its anticancer properties. These compounds can be designed to interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy .

Antibacterial and Antifungal Applications

Compounds containing the this compound moiety have shown antibacterial and antifungal activities. They can be synthesized to target specific bacterial strains or fungi, contributing to the development of new antibiotics and antifungal agents in an era of increasing antimicrobial resistance .

Solubility and Drug Delivery

The incorporation of this compound into pharmaceutical compounds can improve their solubility, polarity, and lipophilicity. This enhances drug absorption and bioavailability, making it an important aspect of drug formulation and delivery .

Fluorescence and Sensing Applications

Some derivatives of this compound exhibit fluorescence properties, which can be utilized in the development of pH indicators and other sensing applications. These compounds can enable both intensity-based and ratiometric pH sensing, useful in various scientific and industrial processes .

Direcciones Futuras

The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.

Propiedades

IUPAC Name |

2-pyridin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPWLCDXKKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390205 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86649-57-2 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)